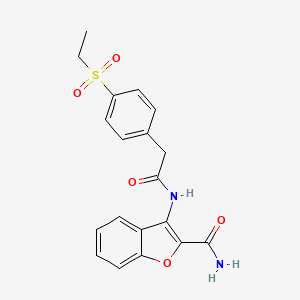

3-(2-(4-(Ethylsulfonyl)phenyl)acetamido)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

3-[[2-(4-ethylsulfonylphenyl)acetyl]amino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O5S/c1-2-27(24,25)13-9-7-12(8-10-13)11-16(22)21-17-14-5-3-4-6-15(14)26-18(17)19(20)23/h3-10H,2,11H2,1H3,(H2,20,23)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKLNLRVDTLKANY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(2-(4-(Ethylsulfonyl)phenyl)acetamido)benzofuran-2-carboxamide involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, a free radical cyclization cascade can be employed to construct the benzofuran ring . Additionally, proton quantum tunneling has been used to achieve high yields with fewer side reactions . Industrial production methods may involve optimizing these synthetic routes to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

3-(2-(4-(Ethylsulfonyl)phenyl)acetamido)benzofuran-2-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the benzofuran ring, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(2-(4-(Ethylsulfonyl)phenyl)acetamido)benzofuran-2-carboxamide has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.

Biology: The compound’s biological activities make it a candidate for developing new antimicrobial or anticancer agents

Medicine: Its potential therapeutic properties are being explored for treating various diseases, including infections and cancer

Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or bioactivity.

Mechanism of Action

The mechanism of action of 3-(2-(4-(Ethylsulfonyl)phenyl)acetamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways critical for the survival of pathogens or cancer cells . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Benzofuran Moieties

Ethyl 2-(5-cyclohexyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate

- Structure : Features a benzofuran core with a methylsulfinyl group at position 3 and a cyclohexyl substituent at position 3. The ester group at position 2 contrasts with the carboxamide in the target compound.

- Pharmacological Activity : Demonstrates antimicrobial and antifungal properties due to the sulfinyl group and hydrophobic cyclohexyl moiety .

- Key Differences :

- Substituents : Methylsulfinyl (electron-withdrawing but less stable than ethylsulfonyl) vs. ethylsulfonyl (stronger electron-withdrawing effect, higher stability).

- Functional Groups : Ester (prone to hydrolysis) vs. carboxamide (enhanced hydrolytic stability).

ADC1770 Mal-PhAc-PEG(4)-Val-Ala-PAB (C₃₇H₃₉N₇O₁₁, 757.76 g/mol)

- Structure : A benzofuran-derived antibody-drug conjugate (ADC) component with a maleimide group, PEG linker, and protease-cleavable Val-Ala sequence.

- Application : Designed for targeted drug delivery, leveraging the benzofuran core for payload attachment .

- Key Differences :

- Molecular Weight : 757.76 g/mol (ADC component) vs. ~400–450 g/mol (target compound), impacting pharmacokinetics (e.g., ADC’s larger size limits passive diffusion).

- Functionality : ADC’s PEG linker improves solubility, while the target compound’s ethylsulfonyl group enhances target affinity.

Comparison with Non-Benzofuran Analogues

Cephalosporin Derivatives (e.g., (2S,5R,6R)-6-{(R)-2-[(R)-2-Amino-2-phenylacetamido]-2-phenylacetamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid)

- Structure : Beta-lactam antibiotics with a bicyclic core.

- Activity : Broad-spectrum antibacterial action via penicillin-binding protein inhibition .

- Key Differences: Mechanism: Beta-lactam vs. benzofuran (unknown mechanism for the target compound, but likely distinct). Stability: Beta-lactams are prone to enzymatic degradation, whereas the target compound’s sulfonyl group may confer resistance to oxidation.

Pharmacological and Physicochemical Data Table

*Estimated based on structural similarity.

†Calculated from formula in .

‡Typical range for cephalosporins.

Research Findings and Implications

- Benzofuran Core : Common across all compared compounds, linked to diverse bioactivities. The target compound’s ethylsulfonyl group may improve binding to enzymes or receptors compared to methylsulfinyl or ester analogues .

- Drug Design : The carboxamide group in the target compound enhances stability over esters, making it a candidate for oral administration. In contrast, ADC-linked benzofurans (e.g., ADC1770) prioritize controlled release via proteolytic cleavage .

- Antimicrobial Potential: While cephalosporins remain gold-standard antibacterials, benzofuran derivatives like the target compound could address resistance mechanisms due to their novel scaffolds .

Biological Activity

3-(2-(4-(Ethylsulfonyl)phenyl)acetamido)benzofuran-2-carboxamide is a complex compound belonging to the benzofuran class, noted for its diverse biological activities. The integration of an ethylsulfonyl group, an acetamido moiety, and a benzofuran backbone enhances its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antiviral properties, while also discussing its mechanism of action and synthesis.

Chemical Structure and Properties

The molecular formula of 3-(2-(4-(Ethylsulfonyl)phenyl)acetamido)benzofuran-2-carboxamide is CHNOS. The compound's structure is characterized by:

- Benzofuran Core : A fused ring system that contributes to its biological activity.

- Ethylsulfonyl Group : Enhances solubility and reactivity.

- Acetamido Moiety : Increases binding affinity to biological targets.

Antimicrobial Activity

Research indicates that 3-(2-(4-(Ethylsulfonyl)phenyl)acetamido)benzofuran-2-carboxamide exhibits significant antimicrobial properties. Its mechanism involves:

- Inhibition of Bacterial Growth : The compound targets bacterial enzymes, disrupting their metabolic processes.

- Efficacy Against Resistant Strains : Shows potential against multi-drug resistant bacterial strains, making it a candidate for further development in antimicrobial therapies.

Anticancer Activity

The compound has been evaluated for its anticancer properties through various in vitro studies. Key findings include:

- Cell Viability Reduction : Inhibition of cancer cell proliferation was observed in several cancer lines.

- Mechanism of Action : It may induce apoptosis through activation of caspases and modulation of cell cycle regulators.

Antiviral Activity

Preliminary studies suggest potential antiviral effects, particularly against RNA viruses. The proposed mechanisms include:

- Inhibition of Viral Replication : The compound may interfere with viral proteins essential for replication.

- Binding Affinity Studies : Molecular docking studies indicate strong interactions with viral proteases, suggesting a pathway for therapeutic application.

Synthesis

The synthesis of 3-(2-(4-(Ethylsulfonyl)phenyl)acetamido)benzofuran-2-carboxamide typically involves several steps:

- Formation of the Benzofuran Core : Utilizing benzofuran derivatives as starting materials.

- Introduction of Functional Groups : Sequential addition of the ethylsulfonyl and acetamido groups.

- Purification and Characterization : Final product purification through recrystallization or chromatography.

Case Studies

Several case studies have highlighted the compound's potential:

- Study 1 : Evaluated the antimicrobial efficacy against Staphylococcus aureus, showing a minimum inhibitory concentration (MIC) lower than existing antibiotics.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| 3-(2-(4-(Ethylsulfonyl)phenyl)acetamido)benzofuran-2-carboxamide | 8 | Antimicrobial |

| Standard Antibiotic | 16 | Antimicrobial |

- Study 2 : Investigated anticancer activity on human breast cancer cells (MCF-7), revealing a dose-dependent reduction in cell viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 75 |

| 25 | 50 |

| 50 | 30 |

Q & A

Q. Optimization Strategies :

- Continuous Flow Reactors : Enhance yield and purity by improving heat/mass transfer .

- Inert Atmospheres : Prevent oxidation/hydrolysis of sensitive groups (e.g., ethylsulfonyl) .

- Microwave Irradiation : Accelerate reaction kinetics for time-sensitive steps .

How can researchers resolve contradictions in reported biological activities of benzofuran derivatives across different studies?

Advanced

Discrepancies in bioactivity data may arise from:

- Assay Variability : Differences in cell lines, incubation times, or endpoint measurements.

- Compound Purity : Impurities (e.g., unreacted intermediates) can skew results. Use HPLC (>95% purity) and NMR for validation .

- Structural Analogues : Subtle substituent changes (e.g., ethylsulfonyl vs. methoxy) alter target interactions .

Q. Methodological Solutions :

- Standardized Assays : Replicate studies using consistent protocols (e.g., MTT for cytotoxicity).

- Comparative SAR Analysis : Systematically test derivatives with controlled structural variations .

What spectroscopic techniques are essential for characterizing the structure of this compound?

Q. Basic

- NMR Spectroscopy : Confirms regiochemistry of substituents (e.g., ¹H/¹³C NMR for acetamido and benzofuran protons) .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- IR Spectroscopy : Identifies functional groups (e.g., sulfonyl S=O stretches at ~1350 cm⁻¹) .

- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks .

What strategies are effective in elucidating the mechanism of action of this compound in modulating biological targets?

Q. Advanced

- Target Identification :

- SPR (Surface Plasmon Resonance) : Quantifies binding affinity to enzymes/receptors .

- CRISPR-Cas9 Screens : Identifies genetic dependencies for compound activity.

- Pathway Analysis :

- Western Blotting : Measures phosphorylation states of signaling proteins (e.g., MAPK, Akt).

- RNA-Seq : Profiles transcriptional changes post-treatment .

Case Study : Ethylsulfonyl groups in similar compounds inhibit viral proteases via covalent binding to catalytic residues .

How does the presence of the ethylsulfonyl group influence the compound's physicochemical properties?

Q. Basic

- Solubility : Sulfonyl groups enhance water solubility via polar interactions, critical for in vivo bioavailability .

- Stability : Resists hydrolysis under acidic conditions compared to ester derivatives .

- Electron-Withdrawing Effects : Activates the benzofuran core for nucleophilic substitution reactions .

What in silico methods are recommended for predicting the pharmacokinetic profile of this benzofuran derivative?

Q. Advanced

- ADMET Prediction : Tools like SwissADME estimate absorption (e.g., LogP ~3.2), CYP450 metabolism, and blood-brain barrier penetration .

- Molecular Dynamics Simulations : Models interactions with serum proteins (e.g., albumin binding) .

- Docking Studies (AutoDock Vina) : Predicts binding modes to targets like COX-2 or viral polymerases .

What are the common impurities encountered during synthesis, and how can they be mitigated?

Q. Basic

- By-Products :

- Unreacted Intermediates : Remove via column chromatography (silica gel, ethyl acetate/hexane) .

- Oxidation By-Products : Use antioxidants (e.g., BHT) during sulfonation steps .

- Quality Control :

- TLC Monitoring : Tracks reaction progress at each step .

- Recrystallization : Ethanol/water mixtures improve crystalline purity .

How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?

Q. Advanced

- Systematic Modifications :

- Sulfonyl Group Replacement : Test methylsulfonyl, phenylsulfonyl analogues for enhanced potency .

- Benzofuran Core Substitution : Introduce halogens (e.g., Cl, F) to modulate electron density .

- In Vitro Testing :

- Dose-Response Curves (IC₅₀) : Compare derivatives in enzyme inhibition assays .

- Selectivity Profiling : Screen against related targets (e.g., kinase panels) to minimize off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.